molecular formula C11H16O4 B1198792 1-[3-[2-[3-(1-Hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

1-[3-[2-[3-(1-Hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

Cat. No.: B1198792
M. Wt: 212.24 g/mol
InChI Key: DLVJMFOLJOOWFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Depudecin is biosynthesized by fungi through a series of enzymatic reactions. Other enzymes involved include monooxygenases, which are responsible for the epoxidation or hydroxylation of the compound .

Industrial Production Methods

Currently, depudecin is primarily produced through fermentation processes involving the cultivation of fungi such as Alternaria brassicicola and Fusarium langsethiae . The production involves optimizing the growth conditions of these fungi to maximize the yield of depudecin.

Chemical Reactions Analysis

Types of Reactions

Depudecin undergoes various chemical reactions, including:

    Oxidation: The epoxide groups in depudecin can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups in depudecin can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various epoxide derivatives and hydroxyl-substituted compounds, which can have different biological activities .

Scientific Research Applications

Depudecin has a wide range of scientific research applications:

Mechanism of Action

Depudecin exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression . By inhibiting HDACs, depudecin promotes a more relaxed chromatin structure, allowing for increased gene expression. This mechanism is particularly important in cancer therapy, as it can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Depudecin is unique due to its specific structure and dual epoxide groups. Similar compounds include:

These compounds share the common feature of HDAC inhibition but differ in their chemical structures and specific biological activities.

Properties

IUPAC Name

1-[3-[2-[3-(1-hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVJMFOLJOOWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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